Methyl 4-aminothiane-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-aminothiane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-10-6(9)7(8)2-4-11-5-3-7/h2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFTFBRRIOPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCSCC1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Methyl 4 Aminothiane 4 Carboxylate
Retrosynthetic Strategies and Advanced Precursor Derivation
A common retrosynthetic approach for Methyl 4-aminothiane-4-carboxylate involves disconnecting the C-N and C-C bonds at the C4 position. This leads back to a key intermediate, a thiane-4-one derivative. A plausible synthetic route begins with the esterification of trans-4-aminocyclohexanecarboxylic acid hydrochloride in ethanol (B145695) under acidic conditions. One reported method involves refluxing the acid with concentrated HCl in ethanol at 60°C overnight, resulting in a 98% yield after the azeotropic removal of water.
Another key strategy is the Strecker synthesis, a well-established method for the synthesis of α-amino acids. An optimized Strecker-type condensation of a piperidone derivative with aniline (B41778) and hydrocyanic acid (HCN) has been shown to produce an anilino-nitrile in approximately 90% yield. researchgate.net This nitrile can then be selectively hydrolyzed to an amide using concentrated sulfuric acid. researchgate.net Subsequent vigorous basic hydrolysis, followed by acidification and treatment with thionyl chloride and methanol (B129727), can afford the desired amino ester. researchgate.net
More recent one-pot methodologies have been developed to streamline the synthesis. For instance, a patented process describes the reaction of cyclohexene (B86901) substrates with methylating agents in acetone (B3395972) at 60°C. This approach features the in situ generation of the amino group via a Hofmann rearrangement and concurrent esterification using methanol as a nucleophile.
Development of Stereoselective and Enantioselective Synthetic Pathways
The presence of a quaternary stereocenter at the C4 position of this compound presents a significant synthetic challenge. The development of methods to control the stereochemistry at this center is paramount for accessing enantiopure forms of the molecule, which is often a requirement for pharmaceutical applications.
The catalytic enantioselective synthesis of molecules with quaternary carbon stereocenters is a highly active area of research. nih.gov Organocatalysis has emerged as a powerful tool for such transformations. For example, chiral variants of 4-(dimethylamino)pyridine (DMAP) have been successfully employed in enantioselective rearrangements of enoxycarbonate derivatives to create chiral electrophiles for the construction of quaternary stereocenters. nih.gov While not directly applied to this compound in the reviewed literature, these methods provide a conceptual framework for achieving enantiocontrol.
A palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction has been developed for the synthesis of quaternary 3,4-dihydroisoquinolinones, demonstrating the feasibility of creating nitrogen-containing heterocycles with an all-carbon quaternary stereocenter in an enantiopure form. rsc.org This type of catalytic approach could potentially be adapted for the asymmetric synthesis of this compound.
Diastereoselective synthesis offers another avenue to control the stereochemistry of the final product. For instance, the synthesis of all four diastereoisomers of Boc-protected 4-methylproline carboxylates has been achieved with high stereoselectivity using an Evans asymmetric alkylation as a key step. researchgate.net This highlights the power of using chiral auxiliaries to direct the stereochemical outcome of a reaction.
In the context of piperidine (B6355638) derivatives, the reduction of a ketone precursor with sodium borohydride (B1222165) in methanol has been shown to produce a diastereomeric mixture of alcohols with an 87:13 diastereomeric ratio. nih.gov The observed diastereoselectivity is attributed to the hydride addition from the less sterically hindered face of the molecule. nih.gov Such substrate-controlled diastereoselective reductions could be a viable strategy for controlling the stereochemistry of intermediates in the synthesis of this compound.
Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity Profiles
The efficiency and purity of the synthesized this compound are critically dependent on the reaction conditions. Careful optimization of parameters such as catalyst, solvent, and temperature is essential to maximize yield and minimize the formation of impurities.
The choice of catalyst is crucial for many of the key transformations in the synthesis of this compound. For example, in the context of amidation reactions, various catalysts have been developed to facilitate the direct coupling of carboxylic acids and amines. Group (IV) metal salts, such as those of zirconium and titanium, have been shown to enable amidification under milder conditions. mdpi.com
For hydrogenation reactions, which may be employed to reduce certain functional groups during the synthesis, catalysts like palladium on carbon (Pd/C) are commonly used. unirioja.es The efficiency of these catalysts can be influenced by factors such as catalyst loading and hydrogen pressure.
The table below summarizes the optimization of various parameters for a catalytic hydrogenation reaction, which is a common step in related syntheses.
| Parameter | Optimal Range | Impact on Yield/Purity |
| Temperature | 55–65°C | <60°C slows reaction; >65°C promotes side reactions. |
| H₂ Pressure | 6–9 kg/cm ² | Lower pressures require longer reaction times. |
| Catalyst Loading | 8–12% w/w | <8% extends duration; >12% increases cost without benefit. |
| Methanol:Solute Ratio | 10:1 v/w | Lower ratios hinder mixing; higher ratios complicate solvent recovery. |
The solvent can have a profound impact on reaction rates, selectivity, and the final purity of the product. For instance, in the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to more commonly used solvents like dichloromethane (B109758) and benzene. scielo.br
The choice of solvent can also be critical in controlling stereochemistry. In base-mediated epimerization reactions to control cis/trans isomer ratios, branched alcohols like isopropyl alcohol and tert-butyl alcohol have been shown to enhance the selectivity for the desired trans isomer compared to linear alcohols like methanol and ethanol.
Furthermore, the physical properties of the solvent can influence the morphology and properties of the final product, as demonstrated in the electropolymerization of a nitrogen analog of PEDOT where the solvent affected the resulting polymer's morphology, electrochemistry, and optical properties. rsc.org
The following table details the effect of different solvents on a base-mediated epimerization reaction.
| Solvent | Selectivity (trans:cis) | Comments |
| Isopropyl Alcohol | High | Favors the thermodynamically more stable trans isomer. |
| tert-Butyl Alcohol | High | Similar to isopropyl alcohol in enhancing trans selectivity. |
| Methanol | Lower | Less effective at promoting the formation of the trans isomer. |
| Ethanol | Lower | Similar to methanol in terms of trans selectivity. |
Novel Synthetic Approaches Including Multi-component Reactions and Cascade Processes
Modern synthetic chemistry prioritizes efficiency, atom economy, and the rapid generation of molecular complexity. Multi-component reactions (MCRs) and cascade processes are at the forefront of this endeavor, offering streamlined pathways to complex molecules from simple precursors in a single operation.
Multi-component Strecker Reaction: A Plausible Route
The most direct and feasible novel approach for synthesizing this compound is through a variation of the Strecker amino acid synthesis, a classic and powerful multi-component reaction. wikipedia.orgslideshare.net This one-pot reaction combines a ketone, an amine source (typically ammonia (B1221849) or an ammonium (B1175870) salt), and a cyanide source to form an α-aminonitrile intermediate, which can then be converted to the desired α-amino ester. wikipedia.org
For the synthesis of the target compound, the reaction would commence with tetrahydro-4H-thiopyran-4-one as the ketone substrate. The three components would react as follows:
Imine Formation: Tetrahydro-4H-thiopyran-4-one reacts with ammonia to form an imine intermediate.
Cyanide Addition: A cyanide ion (from a source like HCN or NaCN) then attacks the imine carbon, yielding the α-aminonitrile, 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile. organic-chemistry.org
Hydrolysis and Esterification: The resulting aminonitrile can be hydrolyzed to the corresponding α-amino acid, 4-aminothiane-4-carboxylic acid, which is then esterified with methanol, typically under acidic conditions, to yield the final product, this compound.
An optimized Strecker-type condensation has been successfully used for the synthesis of the analogous piperidine-based compound, methyl 4-anilino-4-cyanopiperidine, which was obtained in high yield (»90%). researchgate.net This precedent strongly supports the viability of this approach for the thiane (B73995) derivative.
| Proposed Strecker Synthesis for this compound | |
| Step | Description |
| Starting Material | Tetrahydro-4H-thiopyran-4-one |
| Reagents | 1. Ammonia (NH₃) or Ammonium Chloride (NH₄Cl)2. Sodium Cyanide (NaCN) or Hydrogen Cyanide (HCN)3. Methanol (CH₃OH) and an acid catalyst (e.g., H₂SO₄ or HCl) for esterification |
| Key Intermediate | 4-amino-tetrahydro-2H-thiopyran-4-carbonitrile |
| Reaction Type | Three-component Strecker reaction followed by hydrolysis and esterification. |
| Advantages | One-pot synthesis, high atom economy, readily available starting materials. |
Isocyanide-Based Multi-component Reactions
Other powerful MCRs, such as the Ugi and Passerini reactions, could also be envisioned for the synthesis of derivatives of this compound. mdpi.comresearchgate.net The Ugi four-component reaction (U-4CR), for instance, combines a ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.com While more complex, this reaction offers a high degree of flexibility for creating diverse libraries of substituted 4-aminothiane-4-carboxamides, which could then be further modified. A two-step sequence involving an Ugi reaction has been successfully applied to the synthesis of carfentanil, a complex 4-aminopiperidine-4-carboxylic acid derivative. researchgate.net
Cascade Reactions
Considerations for Scalable Synthesis and Industrial Applications
The transition from a laboratory-scale synthesis to a scalable industrial process requires careful consideration of factors such as cost, safety, robustness, and environmental impact. The proposed Strecker synthesis is particularly well-suited for large-scale production due to its one-pot nature and the use of inexpensive and readily available starting materials. wikipedia.org
Process Optimization and Scalability
Reaction Conditions: Optimization of temperature, pressure, and reaction time is crucial. For instance, in the synthesis of related piperidine derivatives, pressurized autoclaves have been used to increase reaction rates.
Catalyst Selection: While the classic Strecker reaction can be uncatalyzed, modern variations often employ catalysts to improve efficiency and enantioselectivity. For an industrial process, a robust, recyclable heterogeneous catalyst would be ideal.
Solvent Choice: The choice of solvent can significantly impact reaction yield and purity. The solvent must be able to dissolve the reactants and intermediates, be easily recoverable, and have a low environmental footprint.
Purification: Developing a robust crystallization method for the final product or a key intermediate is essential for achieving high purity on a large scale, avoiding the need for costly chromatographic purification. A study on the scalable synthesis of heteroaryl amino acids demonstrated that a photoredox system could be conducted on a gram-scale to produce the desired product in high yield (84%) after purification. nih.govrsc.orgresearchgate.net
| Key Considerations for Scalable Synthesis | |
| Parameter | Industrial Consideration |
| Reaction Type | One-pot multi-component reactions (e.g., Strecker) are preferred to minimize steps and waste. |
| Cost-Effectiveness | Use of inexpensive, readily available starting materials (e.g., tetrahydro-4H-thiopyran-4-one, ammonia, sodium cyanide). |
| Safety | Careful handling of toxic reagents like cyanides is paramount. In-situ generation or use of less hazardous cyanide sources would be explored. |
| Process Control | Precise control of temperature, pressure, and stoichiometry to ensure consistent yield and purity. |
| Purification | Development of a scalable non-chromatographic purification method, such as crystallization, is critical. |
| Waste Reduction | "Green chemistry" principles, including atom economy and solvent recycling, would be implemented to minimize environmental impact. |
The structural similarity of this compound to key pharmaceutical intermediates suggests its potential utility as a building block in drug discovery. Therefore, the development of a safe, efficient, and scalable synthesis is a critical objective for enabling its broader application in medicinal chemistry and industrial settings.
Investigating the Chemical Reactivity and Derivatization of Methyl 4 Aminothiane 4 Carboxylate
Reactivity of the Ester Moiety in Diverse Chemical Environments
The methyl ester group of Methyl 4-aminothiane-4-carboxylate is an electrophilic center susceptible to nucleophilic acyl substitution and reduction. These reactions allow for the modification of the carboxylate function, leading to carboxylic acids, different esters, or alcohols.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating with an aqueous base like sodium hydroxide (B78521) (NaOH). mdpi.comnih.gov Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the free carboxylic acid. Care must be taken, as harsh conditions could potentially lead to side reactions.
Transesterification: This process involves converting the methyl ester into a different ester (e.g., an ethyl or benzyl (B1604629) ester) by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com Using the desired alcohol as the solvent can drive the equilibrium towards the product. masterorganicchemistry.com This reaction is valuable for modifying properties like solubility or for introducing a functional handle for further reactions.
| Reaction | Reagents | Solvent | Product |
| Base-Catalyzed Hydrolysis | NaOH (aq) | H₂O/Co-solvent | 4-Amino-thiane-4-carboxylic acid |
| Acid-Catalyzed Transesterification | H₂SO₄ (cat.) | R'-OH | This compound |
| Base-Catalyzed Transesterification | NaOR' (cat.) | R'-OH | This compound |
Table 4: Conditions for Ester Hydrolysis and Transesterification. mdpi.commasterorganicchemistry.com
The ester group can be selectively reduced to either a primary alcohol or, with more difficulty, an aldehyde.
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing esters to primary alcohols. savemyexams.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. savemyexams.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters but will reduce aldehydes and ketones. savemyexams.comlibretexts.org This difference in reactivity is useful for achieving chemoselectivity in molecules containing multiple carbonyl groups.
Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a more delicate transformation because aldehydes are themselves readily reduced to alcohols. chemistrysteps.com This conversion can often be achieved using sterically hindered or less reactive hydride reagents at low temperatures. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H), typically used at -78 °C to prevent over-reduction to the alcohol. libretexts.orgchemistrysteps.com This method allows for the isolation of the intermediate aldehyde.
| Target Product | Reagent | Typical Conditions |
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, then H₃O⁺ workup |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C |
Table 5: Reagents for the Selective Reduction of the Ester Moiety. libretexts.orgchemistrysteps.com
Chemical Transformations Involving the Thiane (B73995) Ring System
The thiane ring in this compound is not merely a scaffold but an active participant in chemical reactions. The sulfur atom, with its available lone pairs of electrons, is a key site for transformations, as is the carbon framework of the ring itself.
Controlled Oxidation of the Sulfur Atom to Sulfoxides and Sulfones
The sulfur atom in the thiane ring of this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the steric and electronic properties of the molecule, influencing its conformation and potential biological activity. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions.
Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂). For the synthesis of the corresponding sulfone, stronger oxidizing agents or a stoichiometric excess of the oxidant are typically employed. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄) are effective for this purpose. acs.org The presence of the amino and ester functionalities on the same carbon atom (C4) can influence the reactivity of the sulfur atom through steric hindrance and electronic effects.
The stereochemistry of the resulting sulfoxide is a critical aspect of this transformation. The oxidation of the sulfur atom creates a new stereocenter, leading to the possibility of diastereomeric sulfoxides. The stereochemical outcome is often influenced by the directing effects of nearby functional groups and the reaction conditions. For instance, in related 4-substituted thianes, the stereochemistry of oxidation has been shown to be sensitive to steric constraints and the electronic nature of the substituents.
Table 1: Reagents for Controlled Oxidation of Thiane Derivatives
| Product | Reagent | Typical Conditions |
| Sulfoxide | Sodium periodate (NaIO₄) | Methanol (B129727)/water, room temperature |
| Sulfoxide | Hydrogen peroxide (H₂O₂, 1 eq.) | Acetic acid, 0°C to room temperature |
| Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA, >2 eq.) | Dichloromethane (B109758), 0°C to room temperature |
| Sulfone | Potassium permanganate (KMnO₄) | Acetone (B3395972)/water, controlled pH |
This table presents generalized conditions for the oxidation of thiane derivatives and may require optimization for this compound.
Ring-Opening Reactions and Rearrangements
While thiane rings are generally stable, under certain conditions, they can undergo ring-opening reactions. These reactions often require activation of the sulfur atom or the presence of ring strain, which is not significant in a simple thiane. However, the functional groups present in this compound could potentially facilitate such transformations. For instance, acid-catalyzed ring-opening reactions are a known feature of some heterocyclic systems. msu.edu In the case of thietanes (four-membered sulfur heterocycles), electrophilic activation of the sulfur is often a prelude to ring opening. msu.edu
For this compound, ring-opening would likely require harsh conditions or specific reagents that can form a reactive intermediate, such as a sulfonium (B1226848) salt. The subsequent nucleophilic attack could then lead to the cleavage of a carbon-sulfur bond. The regioselectivity of such an attack would be influenced by the substitution pattern of the ring.
Rearrangements of the thiane ring are less common but can be induced under specific circumstances, such as in the presence of strong bases or through photochemically initiated processes. For related systems, rearrangements like the Sommelet-Hauser rearrangement have been observed in azetidine (B1206935) derivatives, which are nitrogen analogs of thietanes. researchgate.net
Exploration of Chemo-, Regio-, and Stereoselectivity in Complex Reactions
The presence of three distinct functional groups—amino, ester, and thioether—in this compound makes it an excellent substrate for studying selectivity in chemical reactions.
Chemoselectivity refers to the preferential reaction of one functional group over others. For example, in an acylation reaction, it is possible to selectively acylate the amino group over the sulfur atom. This can often be achieved by careful selection of the acylating agent and reaction conditions. Similarly, the sulfur atom can be selectively oxidized without affecting the amino or ester groups using mild oxidizing agents.
Regioselectivity comes into play in reactions that could occur at different positions on the molecule. For instance, in reactions involving the deprotonation of a C-H bond adjacent to a functional group, the choice of base and reaction conditions can determine which proton is abstracted.
Stereoselectivity is a critical consideration, particularly in reactions that create new stereocenters. As mentioned earlier, the oxidation of the sulfur atom to a sulfoxide is a stereoselective process. Furthermore, any reaction at the carbon atoms of the thiane ring could also proceed with a degree of stereocontrol, leading to the formation of specific diastereomers. The stereochemical outcome of reactions like hydroboration-oxidation on unsaturated analogs is known to be highly selective. youtube.comkhanacademy.org
The principles of chemo-, regio-, and stereoselectivity are fundamental in the synthesis of complex molecules and are actively studied in various chemical systems. mdpi.commdpi.comyoutube.comnih.govresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Aminothiane 4 Carboxylate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamic properties of molecules in solution. arxiv.orglibretexts.orgconductscience.com For methyl 4-aminothiane-4-carboxylate and its derivatives, NMR studies offer detailed information about the conformation of the thiane (B73995) ring and the spatial arrangement of its substituents.
Two-dimensional (2D) NMR techniques are powerful methods for unraveling complex proton and carbon spectra by spreading the information into two dimensions. youtube.com These experiments are essential for assigning specific signals to individual atoms within the molecule and for determining the connectivity and spatial proximity of these atoms.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the thiane ring. For instance, the correlation between the axial and equatorial protons on the same carbon atom, as well as between vicinal protons on adjacent carbons, can be established.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For this compound, this would definitively link each proton of the thiane ring to its corresponding carbon atom. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, such as the C4 atom bearing the amino and carboxylate groups, by observing its correlation with nearby protons. It also helps in confirming the connectivity across the ester and amino functionalities.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and preferred conformation of the molecule. For example, observing a NOE between the methyl protons of the ester group and specific protons on the thiane ring can indicate the orientation of the ester group relative to the ring.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| H2ax, H2eq | H2eq, H2ax, H3ax, H3eq | C2 | C3, C4, C6 | H6ax, H6eq, H3ax, H3eq |
| H3ax, H3eq | H3eq, H3ax, H2ax, H2eq | C3 | C2, C4, C5 | H2ax, H2eq, H5ax, H5eq |
| H5ax, H5eq | H5eq, H5ax, H6ax, H6eq | C5 | C4, C6, C3 | H6ax, H6eq, H3ax, H3eq |
| H6ax, H6eq | H6eq, H6ax, H5ax, H5eq | C6 | C5, C4, C2 | H2ax, H2eq, H5ax, H5eq |
| -NH₂ | - | - | C4, C=O | Protons on adjacent molecules (intermolecular) |
| -OCH₃ | - | -OCH₃ | C=O | Protons on the thiane ring depending on orientation |
The thiane ring in this compound is not static and can undergo conformational changes, primarily through a process known as ring inversion. Dynamic NMR (DNMR) spectroscopy is a technique used to study these dynamic processes and to determine the energy barriers associated with them. psu.edunih.gov
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the ring inversion is fast on the NMR timescale, the signals for the axial and equatorial protons will be averaged, resulting in sharp, single peaks. As the temperature is lowered, the rate of inversion slows down. At the coalescence temperature (Tc), the signals broaden significantly. Upon further cooling, below Tc, the inversion becomes slow enough that distinct signals for the axial and equatorial protons can be observed. cdnsciencepub.com
The energy barrier (ΔG‡) for the ring inversion can be calculated from the coalescence temperature and the chemical shift difference between the axial and equatorial protons. Similar studies on thiane derivatives have reported energy barriers for ring inversion, providing a basis for comparison. researchgate.net The presence of substituents on the thiane ring, such as the amino and carboxylate groups at the C4 position, can influence this energy barrier.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides precise information about the arrangement of atoms in the solid state, offering a definitive picture of the molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.netnih.gov This technique is invaluable for understanding the three-dimensional architecture of this compound and how its molecules pack together in a crystal lattice. researchgate.netnih.gov
In the solid state, molecules of this compound are likely to be held together by a network of intermolecular interactions, with hydrogen bonding playing a crucial role. The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen atom itself can act as hydrogen bond acceptors.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N-H···O=C | ~0.90 | ~2.1 | ~3.0 | ~170 |
| N-H···N | ~0.90 | ~2.3 | ~3.2 | ~160 |
| N-H···S | ~0.90 | ~2.8 | ~3.7 | ~150 |
This compound possesses a chiral center at the C4 position. X-ray crystallography is a powerful method for determining the absolute configuration of chiral molecules. By using anomalous dispersion effects, typically with copper radiation, it is possible to unambiguously assign the (R) or (S) configuration to the chiral center. nih.gov This is often confirmed by the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov For derivatives with multiple chiral centers, X-ray crystallography remains the gold standard for elucidating the relative and absolute stereochemistry of each center. The phenylglycine methyl ester (PGME) method is another technique that can be used in conjunction with NMR to determine the absolute configuration of chiral carboxylic acids and their derivatives. researchgate.net
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization
High-resolution mass spectrometry (HRMS) is a vital analytical technique that provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govnih.gov This capability is crucial for confirming the identity of synthesized this compound and for characterizing its derivatives and any byproducts formed during a reaction. uga.educdnsciencepub.comingentaconnect.comunibo.it
By providing an exact mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is particularly useful in complex reaction mixtures. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further provide structural information, helping to piece together the different components of the molecule.
For instance, in the analysis of this compound, HRMS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The fragmentation of this ion might involve the loss of the methoxy (B1213986) group, the entire ester group, or cleavage of the thiane ring, providing further evidence for the proposed structure. This technique is also invaluable for monitoring the progress of a reaction by identifying the masses of intermediates and products in real-time.
| Ion | Calculated Exact Mass | Observed Exact Mass | Mass Error (ppm) |
| [C₇H₁₃NO₂S + H]⁺ | 176.0740 | Hypothetical | Hypothetical |
| [C₇H₁₃NO₂S + Na]⁺ | 198.0560 | Hypothetical | Hypothetical |
| [C₆H₁₀NOS]⁺ (Loss of -OCH₃) | 144.0478 | Hypothetical | Hypothetical |
| [C₅H₁₀NS]⁺ (Loss of -COOCH₃) | 116.0528 | Hypothetical | Hypothetical |
Fragmentation Pathway Analysis for Structural Insights
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can reveal the connectivity of atoms within a molecule.
Predicted Fragmentation of this compound:
Upon ionization in a mass spectrometer, the molecular ion ([M]+•) of this compound would be formed. Subsequent fragmentation is expected to occur at the weakest bonds and lead to the formation of stable neutral molecules or fragment ions.
A primary fragmentation pathway would likely involve the loss of the methoxycarbonyl group (-COOCH₃) as a radical, leading to a stable tertiary carbocation. Another probable fragmentation is the cleavage of the C-S bond within the thiane ring, which is a common fragmentation pattern for sulfur-containing heterocycles. Alpha-cleavage adjacent to the amine group could also occur, resulting in the loss of an alkyl radical from the ring.
A detailed analysis of the fragmentation pattern would require high-resolution mass spectrometry (HRMS) to determine the exact masses of the fragment ions, which in turn allows for the deduction of their elemental compositions.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Predicted Fragment Ion | Proposed Structure/Loss | Significance |
| [M - •OCH₃]⁺ | Loss of a methoxy radical | Indicates the presence of a methyl ester group. |
| [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate group | Confirms the ester functionality and suggests a stable resulting cation. |
| [M - NH₂]⁺ | Loss of the amino group | Highlights the presence of the primary amine. |
| Various ring fragments | Cleavage of the thiane ring | Provides information about the heterocyclic core structure. |
Isotopic Labeling Studies for Mechanistic Probes
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. This is a powerful tool in mass spectrometry to confirm fragmentation pathways and elucidate reaction mechanisms. For this compound, several isotopic labeling strategies could be employed.
For instance, labeling the methyl group of the ester with ¹³C or deuterium (B1214612) (²H) would result in a corresponding mass shift in any fragment ions containing this group. If the fragment ion corresponding to the loss of the methoxy group still shows the isotopic label, it would confirm that the methyl part of the ester is retained in that fragment.
Similarly, labeling the nitrogen atom with ¹⁵N would allow for the unambiguous tracking of nitrogen-containing fragments. This would be particularly useful in distinguishing between fragments arising from the loss of the amino group versus other parts of the molecule.
While specific isotopic labeling studies on this compound have not been reported in available scientific literature, this methodology remains a critical tool for the definitive structural elucidation of this and other complex molecules.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Diverse States
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present, as well as their local environment. Analysis of the vibrational spectra of this compound in different physical states (e.g., solid, solution) can reveal details about intermolecular interactions, such as hydrogen bonding.
FT-IR Spectroscopy:
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
N-H Stretching: The amino group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding.
C=O Stretching: The carbonyl group of the methyl ester (-COOCH₃) will give a strong absorption band around 1730-1750 cm⁻¹. The position of this band can be influenced by the electronic environment and hydrogen bonding.
C-N Stretching: The stretching vibration of the C-N bond is expected in the region of 1000-1250 cm⁻¹.
C-S Stretching: The C-S bond in the thiane ring will have a weaker absorption in the fingerprint region, typically around 600-800 cm⁻¹.
C-H Stretching: Aliphatic C-H stretching vibrations from the thiane ring and the methyl group will appear in the 2850-3000 cm⁻¹ region.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and N-H give strong signals in FT-IR, non-polar bonds often show strong signals in Raman spectra.
For this compound, the C-S bond of the thiane ring, which is often weak in the IR spectrum, may show a more prominent Raman signal. The symmetric vibrations of the ring structure would also be more readily observed.
By comparing the spectra in different states, one could infer changes in conformation and intermolecular interactions. For example, a shift in the N-H and C=O stretching frequencies when going from a non-polar solvent to a polar, protic solvent would provide evidence for hydrogen bonding interactions.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Weak |
| Carbonyl (-C=O) | Stretch | 1730 - 1750 (Strong) | Moderate |
| C-O (Ester) | Stretch | 1000 - 1300 | Weak |
| C-N | Stretch | 1000 - 1250 | Moderate |
| C-S (Thiane) | Stretch | 600 - 800 (Weak) | Moderate to Strong |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |
Computational and Theoretical Chemical Studies on Methyl 4 Aminothiane 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic properties and geometric structure of molecules. These in silico methods are used to predict molecular stability, reactivity, and other fundamental characteristics before a compound is synthesized.
Density Functional Theory (DFT) stands as one of the most prevalent methods for quantum chemical calculations due to its excellent balance of computational efficiency and accuracy. A DFT study of Methyl 4-aminothiane-4-carboxylate would begin with geometry optimization to determine the molecule's most stable three-dimensional structure, known as its ground state.
From this optimized geometry, a wealth of information can be derived. Key structural parameters like bond lengths, bond angles, and dihedral angles define the molecular framework. Electronic properties, such as the molecular dipole moment, are calculated to understand the molecule's polarity. Furthermore, DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.
Illustrative Data: Calculated Ground State Properties (Example) The following table contains representative data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G++(d,p) level of theory). This is not real data for the title compound.
| Property | Illustrative Value | Significance |
| Total Energy | -925.45 Hartree | Indicates the overall thermodynamic stability of the molecule. |
| Dipole Moment | 3.15 Debye | Suggests the molecule is polar, affecting its solubility and intermolecular interactions. |
| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons (ionization potential). |
| LUMO Energy | -0.5 eV | Relates to the molecule's ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability and low chemical reactivity. |
Ab initio methods, which are derived directly from theoretical principles without experimental parametrization, offer a higher level of accuracy compared to DFT for certain properties. While computationally more intensive, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more sophisticated treatment of electron correlation—the interaction between electrons.
For a molecule like this compound, these high-accuracy methods would be used to refine the results obtained from DFT. They serve as a benchmark for critical values, such as reaction energy barriers or the subtle non-covalent interactions that might influence the compound's conformational preferences. This dual approach of using DFT for broad analysis and ab initio methods for high-accuracy checkpoints ensures a robust and reliable theoretical understanding.
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
The non-planar, six-membered thiane (B73995) ring provides significant conformational flexibility. A thorough analysis of these different spatial arrangements is essential, as a molecule's conformation often dictates its biological activity and physical properties.
The first step in conformational analysis is often a scan of the potential energy surface using molecular mechanics (MM). MM methods employ classical physics-based force fields to rapidly calculate the energies of thousands of possible conformations. This process identifies several low-energy candidate structures, typically corresponding to chair, boat, and twist-boat forms of the thiane ring.
Each of these candidates is then subjected to more accurate geometry optimization and energy calculations using DFT. This allows for the precise determination of the relative stabilities of each conformer. For this compound, this analysis would determine whether the amino and methyl carboxylate substituents prefer to occupy axial or equatorial positions on the dominant chair conformer and would quantify the energy differences between these arrangements.
Illustrative Data: Relative Energies of Potential Conformers (Example) This table shows hypothetical energy data for the possible conformers of this compound, with the most stable conformer set as the zero-point reference.
| Conformer | Substituent Orientation (Amino, Ester) | Illustrative Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
| Chair A | Equatorial, Equatorial | 0.00 | 85% |
| Chair B | Axial, Equatorial | 1.50 | 9% |
| Chair C | Equatorial, Axial | 1.85 | 5% |
| Twist-Boat | - | 5.50 | <1% |
The presence of a solvent can dramatically alter the conformational landscape of a molecule. Computational models can simulate these effects to provide a more realistic picture of the molecule's behavior in solution. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a uniform medium, which is computationally efficient for assessing shifts in conformational energies.
For a more detailed view, Molecular Dynamics (MD) simulations are used. In an MD simulation, the molecule is placed in a box filled with explicit solvent molecules (e.g., water), and their movements are simulated over time according to the laws of physics. An MD simulation of this compound in water would reveal how hydrogen bonds form between the solvent and the molecule's amino and ester groups, potentially stabilizing conformations that are less favorable in a vacuum.
Prediction of Spectroscopic Properties and Validation with Experimental Data
One of the most powerful applications of computational chemistry is the prediction of spectroscopic data. These predictions are crucial for aiding in the identification and characterization of newly synthesized compounds.
By calculating the molecule's vibrational frequencies after a DFT optimization, a theoretical infrared (IR) spectrum can be generated. This simulated spectrum would display characteristic absorption peaks corresponding to the stretching and bending of specific bonds, such as the N-H bonds of the amine, the C=O bond of the ester, and the C-S bonds within the thiane ring.
Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated. These predictions are indispensable for assigning peaks in experimental NMR spectra, helping to confirm the molecule's connectivity and stereochemistry. When the predicted spectroscopic data closely matches the experimental data, it validates the accuracy of the computational model and lends confidence to all other calculated properties.
Illustrative Data: Comparison of Predicted and Expected Spectroscopic Data (Example) This table compares hypothetical calculated values for key spectroscopic signals with their typical experimental ranges.
| Spectrum | Group / Atom | Predicted Value | Typical Experimental Range |
| IR | N-H Stretch | 3380 cm⁻¹ | 3300-3500 cm⁻¹ |
| IR | C=O Stretch | 1742 cm⁻¹ | 1735-1750 cm⁻¹ |
| ¹³C NMR | C=O Carbon | 173.5 ppm | 170-175 ppm |
| ¹³C NMR | C-N Carbon | 58.2 ppm | 55-65 ppm |
| ¹H NMR | O-CH₃ Protons | 3.71 ppm | 3.6-3.8 ppm |
Based on a comprehensive search of available scientific literature, detailed computational and theoretical studies specifically focusing on this compound are not present in the public domain. The required data for the requested sections—including computational NMR and IR chemical shifts, UV-Vis absorption spectra, elucidation of reaction mechanisms, and the development of structure-reactivity relationships—could not be located for this specific compound.
General computational methodologies exist for determining these properties, such as Density Functional Theory (DFT) for simulating NMR, IR, and UV-Vis spectra, and for calculating reaction pathways and transition states. However, the application of these methods to this compound has not been documented in the retrieved sources. Consequently, the specific data tables and detailed research findings necessary to populate the requested article structure are unavailable.
Applications of Methyl 4 Aminothiane 4 Carboxylate in Advanced Organic Synthesis and Materials Science
As a Versatile Chiral Building Block in Asymmetric Synthesis
The presence of a chiral center and multiple functional groups allows Methyl 4-aminothiane-4-carboxylate to serve as a powerful tool in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Chiral amines and their derivatives are widely applied as building blocks and as components of chiral catalysts and auxiliaries. sigmaaldrich.com The rigid thiane (B73995) framework of this compound provides a well-defined spatial arrangement of its functional groups, which can be exploited to control the stereochemical outcome of chemical reactions.
The synthesis of natural products often relies on the use of chiral building blocks to construct complex molecular architectures with high stereochemical purity. beilstein-journals.orgresearchgate.net this compound serves as a valuable non-proteinogenic amino acid analogue, providing a unique combination of a sulfur heterocycle and a quaternary amino acid moiety. This structure can be incorporated into synthetic intermediates destined for complex natural products, particularly those containing sulfur atoms or sterically congested core structures. The amine and carboxylate groups act as handles for peptide coupling or other elongation strategies, while the thiane ring imparts specific conformational constraints.
Table 1: Synthetic Utility of this compound Functional Groups
| Functional Group | Potential Transformation | Application in Synthesis |
| Primary Amine (-NH₂) | Acylation, Alkylation, Reductive Amination | Peptide bond formation, Attachment of side chains |
| Ester (-COOCH₃) | Hydrolysis, Reduction, Amidation | Formation of carboxylic acids, Alcohols, Amides |
| Thiane Ring (C-S-C) | Oxidation (to sulfoxide (B87167)/sulfone), Ring-opening | Modulation of polarity and solubility, Introduction of new functionalities |
The thiane ring is a robust six-membered heterocycle that can serve as the foundational scaffold for more elaborate molecular designs. Starting from ketone precursors like 4-thianone, it is possible to construct complex bicyclic and spirocyclic systems. researchgate.net this compound offers a pre-functionalized version of this scaffold. The amine and ester groups are ideal starting points for annulation reactions, where additional rings are fused onto the central thiane core. This strategy allows for the rapid assembly of diverse and complex heterocyclic libraries, which are of high value in medicinal chemistry and drug discovery.
Role in the Synthesis of Macrocyclic and Polycyclic Systems
The bifunctional nature of this compound makes it an excellent monomer for the synthesis of macrocycles and polycyclic compounds. Through sequential or one-pot reactions involving both the amino and carboxylate functionalities, this compound can be cyclized or polymerized. For instance, intramolecular reactions can lead to the formation of bicyclic lactams, while intermolecular reactions with other bifunctional monomers can produce large, ring-containing structures. The thiane unit within the macrocyclic backbone can influence the ring's conformation and provide a potential site for metal coordination or other non-covalent interactions.
Development of Novel Non-Enzymatic Catalysts and Ligands
There is a growing interest in developing small organic molecules that can catalyze chemical reactions with high efficiency and selectivity, mimicking the function of enzymes. nih.gov Amino acid derivatives are frequently used as the chiral backbone for these organocatalysts. nih.gov this compound is a candidate for the development of novel catalysts and ligands for several reasons:
The primary amine can function as a Brønsted base or as a nucleophile (e.g., in enamine catalysis).
The sulfur atom in the thiane ring can act as a Lewis basic site, capable of coordinating to metal centers to form chiral metal-ligand complexes.
The rigid ring structure creates a defined chiral environment around the active site, which is crucial for achieving high enantioselectivity.
Table 2: Potential Catalytic Applications
| Catalyst Type | Role of this compound | Potential Reactions |
| Organocatalyst | Chiral Brønsted base or nucleophilic catalyst. | Asymmetric aldol, Michael, and Mannich reactions. |
| Chiral Ligand | Forms a complex with a transition metal (e.g., Copper, Palladium). The sulfur and nitrogen atoms can act as coordination sites. | Asymmetric hydrogenation, cross-coupling, and cycloaddition reactions. nih.gov |
Integration into Precursors for Advanced Materials (e.g., polymers, supramolecular assemblies)
The field of materials science increasingly relies on the design of functional molecules that can self-assemble into highly ordered structures. semanticscholar.orgnih.gov Supramolecular polymers, for example, are formed through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govnankai.edu.cn this compound is an ideal precursor for such materials. The amine group is a hydrogen bond donor, while the carbonyl of the ester is a hydrogen bond acceptor. These groups can direct the self-assembly of the molecule into one-dimensional chains or more complex three-dimensional networks. By modifying the core molecule, for instance by attaching aromatic groups, its integration into functional polymers and ordered assemblies can be precisely controlled. nankai.edu.cn
Design of New Supramolecular Host Materials utilizing Thiane-based Scaffolds
Supramolecular hosts are molecules designed to bind other molecules (guests) within a defined cavity, a principle central to molecular recognition and sensing. nih.gov The construction of these hosts often relies on rigid scaffolds that pre-organize binding elements into a convergent geometry. researchgate.net The thiane ring of this compound provides a conformationally restrained scaffold. By chemically modifying the amine and carboxylate groups with larger recognition motifs (such as aromatic panels, hydrogen-bonding groups, or charged species), a well-defined binding pocket can be engineered. The sulfur atom of the thiane ring can also participate in guest binding through weak non-covalent interactions, adding another layer of control to the host-guest complexation. The predictable geometry of scaffolds is key to designing functional supramolecular materials. researchgate.net
Analytical Methodologies for Purity Assessment and Isomeric Control of Methyl 4 Aminothiane 4 Carboxylate
Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment
The separation of enantiomers and diastereomers is fundamental for the quality control of chiral compounds like Methyl 4-aminothiane-4-carboxylate. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry-standard techniques for this purpose. For analogous compounds, polysaccharide-based chiral stationary phases (CSPs) are often employed in HPLC. These columns, such as those coated with derivatives of cellulose (B213188) or amylose, can differentiate between enantiomers based on the formation of transient diastereomeric complexes. The choice of mobile phase, typically a mixture of a hydrocarbon solvent like hexane (B92381) with an alcohol modifier such as isopropanol, is critical for achieving optimal separation.
For a hypothetical analysis, one might consider the following parameters, though it must be stressed that these are illustrative and not based on published data for this specific compound.
Hypothetical Chiral HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | Chiralpak IA or similar amylose-based CSP |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) with 0.1% diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25 °C |
Similarly, for chiral GC, derivatization of the amino group might be necessary to improve volatility and separation on a chiral column, such as one coated with a cyclodextrin (B1172386) derivative.
Advanced Chromatographic Techniques (e.g., 2D-LC, Supercritical Fluid Chromatography) for Complex Mixture Analysis
For complex samples containing multiple impurities and isomers, advanced chromatographic techniques can offer superior resolution. Two-dimensional liquid chromatography (2D-LC) enhances peak capacity by subjecting fractions from the first dimension to a second, orthogonal separation. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis times and using more environmentally friendly mobile phases (supercritical CO2). While these techniques are applicable to compounds of this class, no specific applications to this compound have been documented.
Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Purity Determination
Quantitative NMR (qNMR) is an absolute method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the target compound can be accurately calculated. For this compound, specific protons on the thiane (B73995) ring or the methyl ester group could be used for quantification against an internal standard like maleic acid or dimethyl sulfone. The accuracy of qNMR is highly dependent on factors such as the choice of a suitable solvent, the signal-to-noise ratio, and the relaxation delays between pulses. However, published qNMR studies for this compound are absent.
Trace Impurity Analysis by High-Sensitivity Mass Spectrometry
The identification and quantification of trace impurities are critical for ensuring the safety and efficacy of active pharmaceutical ingredients and their intermediates. High-sensitivity mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred technique for this purpose. Potential impurities in this compound could arise from starting materials, by-products of the synthesis (e.g., diastereomers, epimers), or degradation products. While methods for detecting trace impurities in other heterocyclic compounds are well-documented, a specific impurity profile and corresponding high-sensitivity MS methods for this thiane derivative have not been established in the literature.
Strategies for Monitoring Isomerization and Epimerization
The stereochemical stability of this compound is a key concern. The potential for isomerization or epimerization (interconversion of diastereomers) at the C4 position under different pH, temperature, or solvent conditions needs to be evaluated. HPLC is a suitable technique for monitoring such changes over time. A stability-indicating method would be developed to separate the primary compound from its isomers and any degradation products. For related compounds, epimerization can be intentionally induced to enrich the thermodynamically more stable isomer, thereby simplifying purification. Analytical monitoring is essential to control such processes. Again, specific studies detailing these strategies for this compound are not available.
Emerging Research Trends and Future Outlook for Methyl 4 Aminothiane 4 Carboxylate Research
Sustainable and Green Chemistry Approaches for its Synthesis and Transformation
The push towards environmentally responsible chemical manufacturing has spurred research into green chemistry approaches for synthesizing complex molecules like Methyl 4-aminothiane-4-carboxylate. Traditional synthesis methods often rely on hazardous solvents and reagents, leading to significant environmental waste. nih.gov Modern research is focused on developing more sustainable pathways that are efficient, minimize waste, and utilize safer materials.
Key green chemistry strategies applicable to the synthesis of this compound and its derivatives include:
Use of Benign Solvents: Research is exploring the use of deep eutectic solvents (DES) and agro-waste-derived solvents as alternatives to volatile organic compounds (VOCs). nih.govbeilstein-journals.org These green solvents are often biodegradable, less toxic, and can be derived from renewable resources.
Solvent-Free Reactions: Techniques like grinding reactants together using a mortar and pestle or high-speed vibrating mills can facilitate chemical reactions without any solvent, reducing waste and often increasing reaction rates. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. It can significantly shorten reaction times, reduce energy consumption, and improve product yields compared to conventional heating methods. nih.govresearchgate.net
Catalysis: The development of eco-friendly catalysts is central to green synthesis. This includes using naturally derived catalysts or designing highly efficient catalysts that can be used in small quantities and recycled. nih.gov
These sustainable methods are being applied to the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which share structural motifs with this compound. nih.govnih.govresearchgate.net The adoption of these principles is expected to lead to more economical and environmentally friendly production routes for this valuable compound.
Continuous Flow Chemistry Applications for Efficient Production
Continuous flow chemistry is revolutionizing the production of fine chemicals and pharmaceuticals by offering superior control, efficiency, and scalability compared to traditional batch processing. For a molecule like this compound, which has a structure analogous to piperidine (B6355638) derivatives, flow chemistry presents a promising avenue for efficient production. acs.orgnih.govbeilstein-journals.orgresearchgate.net
Research on the continuous flow synthesis of related heterocyclic amines has demonstrated several key advantages:
Enhanced Reaction Rates and Yields: Flow reactors, with their high surface-area-to-volume ratio, significantly improve mass and heat transfer. This has been shown to reduce reaction times from hours to minutes and substantially increase product yields. nih.govresearchgate.net For example, a continuous flow protocol for synthesizing functionalized piperidines achieved yields typically greater than 80% within minutes. acs.org
Improved Safety: The small reaction volumes within a flow system minimize the risks associated with handling hazardous reagents and exothermic reactions.
Scalability: Scaling up production in a flow system is straightforward—often just a matter of running the system for a longer duration—which facilitates the production of preparative-scale quantities. nih.govresearchgate.net
Automation and Purity: Continuous flow systems can be automated for consistent production and can lead to products with high purity, reducing the need for extensive downstream purification. researchgate.net
A study on the continuous-flow synthesis of a piperidine derivative, DTMPA, highlighted a significant improvement in reaction rate (from 2 hours in batch to 12 minutes in flow) and a five-fold increase in productivity. researchgate.net The successful application of flow chemistry to these analogous structures strongly suggests its potential for the efficient and scalable synthesis of this compound.
| Parameter | Batch Processing | Continuous Flow Chemistry | Reference |
|---|---|---|---|
| Reaction Time | Hours | Minutes | acs.orgresearchgate.net |
| Product Yield | Moderate to Good | Good to Excellent (>80%) | acs.orgnih.gov |
| Scalability | Complex | Straightforward | nih.govresearchgate.net |
| Safety | Higher Risk | Improved Safety | - |
Integration of Chemoinformatics and Data-Driven Design in Research
Chemoinformatics and data-driven approaches are becoming indispensable tools in modern chemical research, accelerating the discovery and optimization of functional molecules. longdom.org For research involving this compound, these computational methods offer a powerful way to explore its chemical space, predict its properties, and guide the design of new derivatives with desired functions.
The core applications of chemoinformatics in this context include:
Virtual Screening and Library Design: Computational tools can generate and screen vast virtual libraries of derivatives based on the thiane (B73995) scaffold. nih.gov This allows researchers to prioritize which compounds to synthesize and test, saving significant time and resources.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between the chemical structure of a molecule and its biological activity or physical properties. longdom.orgresearchgate.net These models can predict the properties of unsynthesized derivatives of this compound, guiding lead optimization.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with better drug-like properties early in the discovery process. nih.govresearchgate.net
Automated Scaffold Functionalization: New workflows, such as ChemSpaX, can automatically generate 3D models of post-functionalized molecular scaffolds. nih.gov This is particularly useful for exploring how different functional groups attached to the this compound core would affect its geometry and properties.
By integrating these data-driven design principles, researchers can move from traditional trial-and-error approaches to a more intelligent, predictive, and efficient "design-build-test-learn" workflow. nih.govuc.pt This is crucial for unlocking the full potential of the this compound scaffold in areas like drug discovery and materials science. arxiv.org
Exploration of its Role in Self-Assembly Processes and Advanced Materials
The field of supramolecular chemistry investigates how molecules organize into larger, ordered structures through non-covalent interactions. wikipedia.orgyoutube.comyoutube.com this compound, as an amino acid derivative, possesses the key functional groups—an amino group and a carboxylate ester—that can participate in hydrogen bonding, while the thiane ring contributes to van der Waals and hydrophobic interactions. nih.govnih.gov These features make it a promising building block for creating self-assembled nanomaterials.
Emerging research trends in the self-assembly of similar amino acid derivatives suggest several potential applications:
Formation of Nanostructures: Amphiphilic amino acid derivatives are known to self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and vesicles. nih.govrsc.org The specific morphology is often influenced by the molecular structure and the solvent environment. researchgate.net Research could explore how this compound assembles in different conditions to form functional materials.
Hydrogel Formation: The self-assembly of these molecules can lead to the formation of three-dimensional fibrillar networks that trap solvent, creating supramolecular hydrogels. rsc.org These materials are of great interest for biomedical applications, such as drug delivery and tissue engineering. rsc.orgtaylorandfrancis.com
Stimuli-Responsive Materials: By designing derivatives that respond to external stimuli like pH, temperature, or light, it may be possible to create "smart" materials based on the this compound scaffold. Supramolecular systems are often dynamic and can reversibly change their structure and properties in response to the environment. taylorandfrancis.com
The study of self-assembly is fundamental to bottom-up nanotechnology, and by leveraging the principles of supramolecular chemistry, this compound could serve as a versatile component in the design of new advanced materials. wikipedia.orgtaylorandfrancis.com
| Interaction Type | Description | Relevance to this compound | Reference |
|---|---|---|---|
| Hydrogen Bonding | Interaction between H-bond donors (e.g., -NH2) and acceptors (e.g., C=O). | The amino and carboxylate groups are primary sites for H-bonding. | wikipedia.orgnih.gov |
| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous solution. | The thiane ring can drive assembly in polar solvents. | wikipedia.orgrsc.org |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Applicable to derivatives containing aromatic moieties. | nih.govresearchgate.net |
| Electrostatic Interactions | Attractive or repulsive forces between charged groups. | The amino group can be protonated, introducing charge. | nih.govnih.gov |
Development of Novel Analytical Probes and Sensing Systems Utilizing the Compound's Structure
The unique structure of this compound, featuring a heterocyclic ring with reactive functional groups, makes it an attractive scaffold for the development of novel analytical probes and sensors. ijsrtjournal.com The amino and carboxylate groups can be readily modified to attach chromophores, fluorophores, or recognition elements for specific analytes.
Research into sensors based on related heterocyclic and aminopiperidine structures highlights several promising directions:
Electrochemical Sensors: Heterocyclic compounds have been successfully used to create highly sensitive and stable electrochemical biosensors. researchgate.net For example, N-heterocyclic carbenes (NHCs) form robust self-assembled monolayers on gold electrodes, providing a superior platform for immobilizing bioreceptors compared to traditional thiol-based systems. acs.orgresearchgate.net The thiane ring in this compound could be explored for similar surface functionalization strategies.
Fluorescent Probes: The compound can serve as a building block for fluorescent sensors. By conjugating it to a fluorophore, its binding to a target analyte could induce a change in fluorescence intensity or wavelength. researchgate.net Cruciform fluorophores, for instance, have been used to detect carboxylic acids and amines through distinct changes in their emission color. nih.gov The functional groups of the target compound provide convenient handles for such conjugations.
Targeted Covalent Inhibitors: The 4-aminopiperidine (B84694) scaffold, a close structural analog, has been used to design targeted covalent inhibitors for enzymes. uniba.it This involves incorporating a reactive "warhead" that forms a covalent bond with a specific residue (like cysteine) in the target protein, leading to highly selective and potent inhibition. This strategy could be adapted to derivatives of this compound for developing new therapeutic agents or chemical biology tools. uniba.itnih.gov
The versatility of the this compound structure provides a rich platform for creating a new generation of sensors and probes with tailored selectivity and sensitivity for a wide range of applications in diagnostics, environmental monitoring, and biomedical research. nih.govacs.orgplos.orgchemicalbook.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-aminothiane-4-carboxylate, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Synthesis of methyl esters with amino-thiane moieties typically involves nucleophilic substitution or condensation reactions. For example, similar compounds (e.g., Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate) are synthesized via stepwise functionalization of heterocyclic cores, followed by esterification . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group.
- Catalysis : Base catalysts (e.g., K₂CO₃) improve reaction kinetics by deprotonating intermediates.
- Purification : Use preparative HPLC or column chromatography to isolate the product, with purity confirmed via NMR (δ 3.6–4.0 ppm for methyl ester protons) and HPLC-MS (>98% purity) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the methyl ester group (¹H: δ ~3.7 ppm; ¹³C: ~52 ppm) and thiane ring protons (¹H: δ 2.5–3.2 ppm for axial/equatorial protons). The amino group (NH₂) may show broad peaks at δ 1.5–2.5 ppm unless protected .
- IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹), C=O ester (~1720 cm⁻¹), and C-S stretches (~650 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular formula (C₇H₁₁NO₂S, MW 189.28 g/mol) .
Q. What are the best practices for assessing the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Hydrolysis of the ester group is a common pathway; pH-controlled environments (e.g., buffered solutions) mitigate this .
- Light Sensitivity : Use amber vials to prevent photodegradation, as thiane rings may undergo oxidative ring-opening under UV exposure.
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in reported structural data for this compound?
- Methodological Answer :
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by optimizing solvent evaporation rates .
- Refinement : Employ SHELXL for small-molecule refinement, leveraging Hirshfeld atom refinement (HAR) to resolve ambiguities in electron density maps near the amino and thiane groups .
- Validation : Cross-check bond lengths (C-S: ~1.81 Å; C-O: ~1.34 Å) and torsion angles against similar structures in the Cambridge Structural Database (CSD) using Mercury CSD .
Q. What computational strategies predict the bioactivity of this compound, and how do they address discrepancies in docking results?
- Methodological Answer :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential maps for hydrogen-bonding sites .
- Molecular Docking : Use AutoDock Vina with flexible receptor models to account for induced-fit binding. Reconcile conflicting results by running ensemble docking across multiple protein conformations (e.g., from MD simulations) .
Q. How does the thiane ring’s puckering conformation influence intermolecular interactions in cocrystals?
- Methodological Answer :
- Puckering Analysis : Apply Cremer-Pople parameters (Q, θ, φ) to quantify ring puckering from SCXRD data. For example, a chair conformation (θ ≈ 0°) vs. boat (θ ≈ 90°) alters hydrogen-bonding networks .
- Crystal Packing : Use Mercury CSD’s packing similarity tool to compare motifs (e.g., dimeric vs. helical arrangements) and correlate with solubility or melting point trends .
Q. What experimental designs mitigate bias in biological assays evaluating this compound’s enzyme inhibition?
- Methodological Answer :
- Blinded Studies : Assign compound and control (e.g., DMSO) groups randomly to minimize observer bias.
- Dose-Response Curves : Use 8–12 concentration points to calculate IC₅₀ values, validated with positive controls (e.g., known inhibitors). Statistical significance (p < 0.05) requires triplicate runs with ANOVA analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
